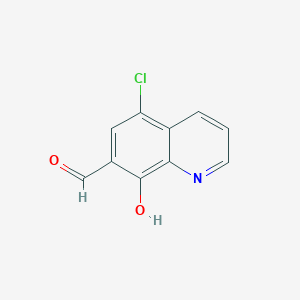
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
Übersicht
Beschreibung
5-Chloro-8-hydroxyquinoline-7-carbaldehyde (5C8HQ) is a research chemical . It is an inhibitor of matrix metalloproteinases (MMPs), specifically a potent inhibitor of MMP-2 . It has shown inhibitory effects with IC50 values of 0.037 μM in A549 cells and 0.03 μM in human erythrocytes .
Synthesis Analysis
The synthesis of 5C8HQ involves several methods including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde . Additionally, Duff and Vilsmeier-Haack reactions were used in the double formylation of quinoline derivatives .Molecular Structure Analysis
The molecular structure of 5C8HQ is represented by the chemical formula C10H6ClNO2 . The molecular weight is 207.61 g/mol . The structure includes a quinoline ring with a chlorine atom at the 5th position, a hydroxy group at the 8th position, and a carbaldehyde group at the 7th position .Physical And Chemical Properties Analysis
The melting point of 5C8HQ is 119.36 °C and the boiling point is 329.63 °C . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Recent research has focused on the synthesis and reactions of quinoline derivatives, including 5-Chloro-8-hydroxyquinoline-7-carbaldehyde. These compounds are used in the construction of fused or binary quinoline-cored heterocyclic systems, which are significant in pharmaceutical and material sciences. Studies have shown that these compounds can undergo various chemical reactions, leading to a wide range of biologically active molecules (Hamama et al., 2018).
Photophysical Properties
Investigations into the photophysical properties of 7-hydroxyquinoline-8-carbaldehydes, a closely related group of compounds, have been conducted. These studies involve the use of spectroscopic methods and quantum chemical computations to understand their behavior in different states. Such research is crucial for developing applications in optoelectronics and as molecular switches (Vetokhina et al., 2013).
Application in Metal Ion Sensing
This compound derivatives have been studied for their potential as metal ion sensors. For instance, research has shown that certain derivatives can act as highly selective and sensitive sensors for specific metal ions like Mg2+ and Al3+ in various mediums. This selectivity makes them useful in environmental monitoring and analytical chemistry (Jin et al., 2013).
Biomedical Applications
Studies have also been conducted on the antibacterial and antioxidant activities of chloroquinoline analogs. These compounds exhibit promising activities against various bacterial strains and have significant antioxidant properties. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Abdi et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-6(5-13)10(14)9-7(8)2-1-3-12-9/h1-5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMCPJRWVHXHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30756785 | |
| Record name | 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30756785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90876-69-0 | |
| Record name | 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30756785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




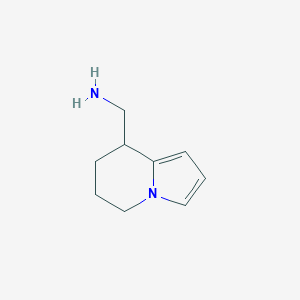

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3301300.png)
![9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-](/img/structure/B3301307.png)
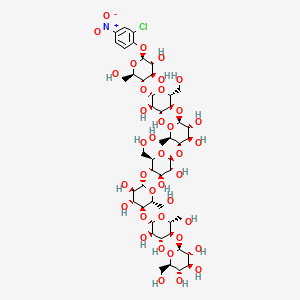
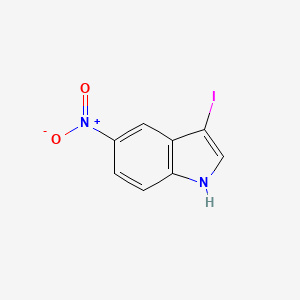

![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)
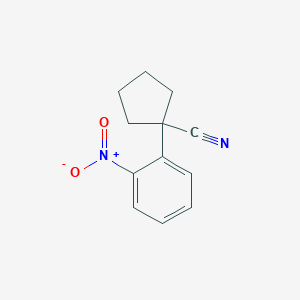


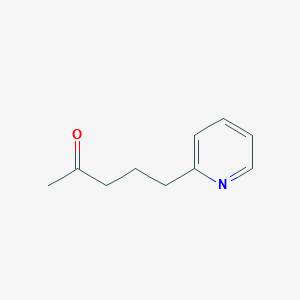
![3-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301379.png)